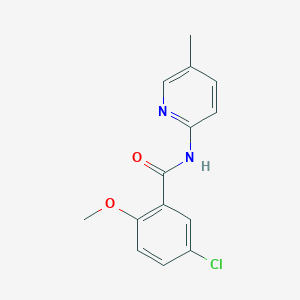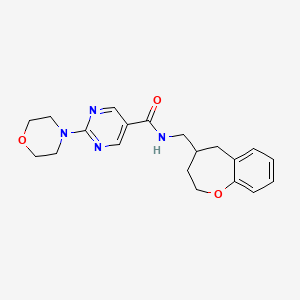
5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 5-methyl-2-aminopyridine as the primary starting materials.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of 5-methyl-2-aminopyridine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or further oxidized to form a carbonyl group. Reduction reactions can also be performed to modify the functional groups attached to the benzamide core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with an aryl or vinyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving benzamide derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methoxy, and pyridinyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a similar benzamide core but with a prop-2-yn-1-yl group instead of the 5-methylpyridin-2-yl group.
5-chloro-2-methoxy-N-(2-pyridyl)benzamide: This compound has a pyridyl group instead of the 5-methylpyridin-2-yl group.
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: This compound has a 4-sulfamoylphenyl group instead of the 5-methylpyridin-2-yl group.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide lies in the specific combination of functional groups attached to the benzamide core. The presence of the 5-methylpyridin-2-yl group can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various scientific research applications to achieve specific outcomes.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-3-6-13(16-8-9)17-14(18)11-7-10(15)4-5-12(11)19-2/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYHCZUCMTDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR*,6aR*)-2-acetyl-5-(1-benzothien-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662867.png)

![6-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-N-methylpyrimidin-4-amine](/img/structure/B5662879.png)
![2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5662885.png)
![4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5662888.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5662890.png)
![N,2-dimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5662911.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(4,6-dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662924.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5662937.png)
![4-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5662949.png)
![2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5662957.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5662965.png)
![3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5662968.png)
![5-[(3,4-dichlorobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5662971.png)
